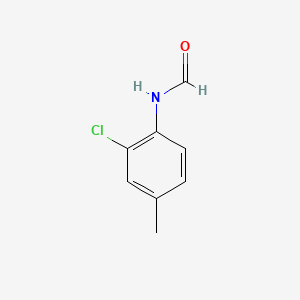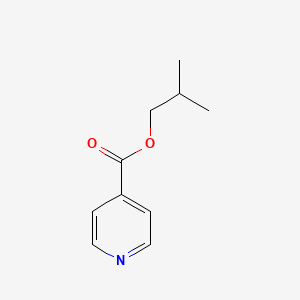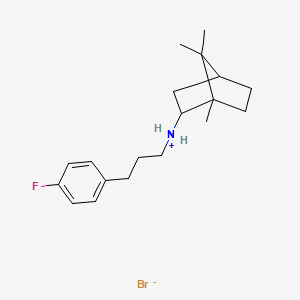
(+-)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bornane backbone with a fluorophenylpropyl group attached, making it an interesting subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornane backbone. The fluorophenylpropyl group is then introduced through a series of reactions, including nucleophilic substitution and reductive amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bornane backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring or the bornane backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated ethylene propylene: Shares the fluorine component but differs in structure and applications.
Polyfluoroalkyl compounds: Similar in containing fluorine atoms but have different uses and properties.
Uniqueness
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bornane backbone with a fluorophenylpropyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
24629-72-9 |
|---|---|
Fórmula molecular |
C19H29BrFN |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)propyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C19H28FN.BrH/c1-18(2)15-10-11-19(18,3)17(13-15)21-12-4-5-14-6-8-16(20)9-7-14;/h6-9,15,17,21H,4-5,10-13H2,1-3H3;1H |
Clave InChI |
QKVCXGICANLPAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)[NH2+]CCCC3=CC=C(C=C3)F)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


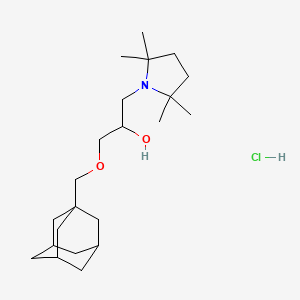
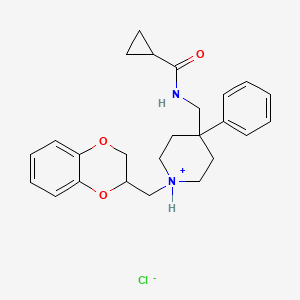
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
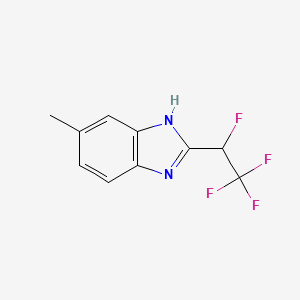
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
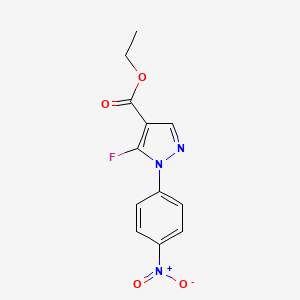
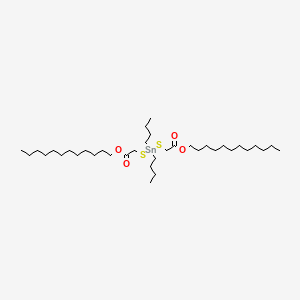

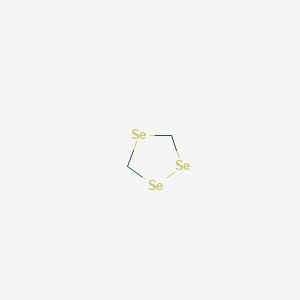
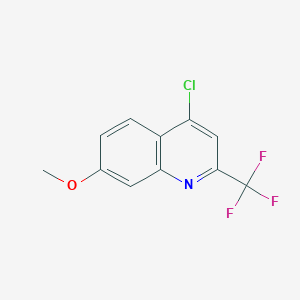
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
